![molecular formula C20H21N3O2S3 B12165497 N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12165497.png)
N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S3 and its molecular weight is 431.6 g/mol. The purity is usually 95%.
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Biological Activity
N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles and synthesizes available research findings regarding the biological activity of this compound.
Chemical Structure and Properties
The structural formula of this compound can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C18H22N4O2S3 |
Molecular Weight | 406.57 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activities. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains including Gram-positive organisms like Staphylococcus aureus and Gram-negative strains such as Escherichia coli . The presence of sulfur and aromatic groups in the structure enhances their interaction with microbial membranes, leading to increased permeability and cell death.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial properties of thiadiazole derivatives, compounds similar to this compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL against E. coli and S. aureus, indicating moderate to high antibacterial activity .
Antifungal Activity
Thiadiazole derivatives have also been reported to possess antifungal properties. Studies have shown that compounds with similar structures exhibit significant inhibition against fungi such as Candida albicans and Aspergillus niger. The antifungal activity is often correlated with specific substituents on the thiadiazole ring that enhance their efficacy against fungal pathogens .
Case Study: Antifungal Screening
In a comparative study of antifungal activities among various thiadiazole derivatives, those with methoxy substituents displayed notable antifungal effects with MIC values between 24–32 µg/mL against C. albicans, outperforming standard antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been a focal point in recent pharmacological research. This compound has been investigated for its cytotoxic effects on various cancer cell lines.
Research Findings
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer), indicating significant cytotoxic activity .
- Mechanism of Action : Preliminary studies suggest that the compound induces apoptosis in cancer cells through mitochondrial pathways and DNA fragmentation .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can be significantly influenced by their chemical structure. Modifications at specific positions on the thiadiazole ring or the attached aromatic groups can enhance or diminish their biological effects.
Modification | Effect on Activity |
---|---|
Methoxy Substituent | Increases antifungal potency |
Sulfur Groups | Enhances interaction with microbial membranes |
Aromatic Rings | Improves cytotoxicity against cancer cells |
Scientific Research Applications
Anticancer Properties
Research has highlighted the anticancer potential of thiadiazole derivatives, including N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide. Studies have shown that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of thiadiazole can inhibit the growth of human cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) .
The mechanism of action often involves inducing apoptosis in cancer cells without significant toxicity to normal cells. The compound's ability to interfere with cellular pathways critical for tumor growth makes it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
Several studies have documented the efficacy of similar thiadiazole derivatives:
- Cytotoxic Activity Assessment:
- Mechanistic Studies:
Comparative Analysis of Related Compounds
Compound Name | Structure | IC50 (μM) | Cancer Cell Line |
---|---|---|---|
Compound A | Structure A | 3.29 | HCT116 |
Compound B | Structure B | 10 | H460 |
N-(2,6-dimethylphenyl)-2-{...} | N/A | <10 | PC3 |
This table illustrates the comparative effectiveness of N-(2,6-dimethylphenyl)-2-{...} against established compounds.
Properties
Molecular Formula |
C20H21N3O2S3 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3O2S3/c1-13-5-4-6-14(2)18(13)21-17(24)12-27-20-23-22-19(28-20)26-11-15-7-9-16(25-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,21,24) |
InChI Key |
XQMWGPIOSIEROA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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